Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a bicyclic compound featuring a four-membered azetidine ring fused with a 3-amino-2-oxopyrrolidine moiety. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring enhances steric protection and solubility, making it a valuable intermediate in medicinal chemistry for drug discovery and peptide synthesis.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-8(7-14)15-5-4-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXSDUUADLFPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced through a series of reactions, including amination and oxidation.
Attachment of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Pharmacological Potential
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has shown promise in various pharmacological studies:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Synthesis Methodologies
The compound can be synthesized through several methods, including:
- Organocatalyzed Reactions : Utilizing organocatalysts for the synthesis of derivatives has been explored, showcasing high enantioselectivity and yield . This approach allows for the efficient construction of complex molecular architectures.
Biological Activities
The compound has been investigated for its biological activities beyond antimicrobial effects:
- Cytotoxicity Studies : Preliminary cytotoxicity assays suggest that certain derivatives possess selective toxicity against cancer cell lines, indicating potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of pyrrolidine-containing compounds, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Synthesis and Characterization
A recent synthesis approach utilized tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine derivatives to create novel compounds with enhanced biological profiles. The synthetic pathway involved the reaction of azetidine derivatives with various electrophiles under controlled conditions, yielding products that were characterized using NMR and HPLC techniques to confirm their purity and structural integrity .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
The following analysis compares the target compound with structurally related azetidine-based molecules, focusing on substituent diversity, physicochemical properties, and functional applications.
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Substituent-Driven Functional Differences
- Amino-Oxopyrrolidine vs. Ester Derivatives: The target compound’s 3-amino-2-oxopyrrolidine group introduces hydrogen-bonding capacity and conformational rigidity, distinguishing it from the planar ester derivatives (e.g., 1a, 1b) . This may enhance binding affinity in biological targets compared to the more flexible ester analogs.
- Fluorinated Analogs: Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit improved metabolic stability and electronegativity, whereas the target compound’s amino-oxopyrrolidine group offers nucleophilic reactivity for further functionalization .
- Indole-Appended Derivatives : Compound 49 () incorporates an indole group, enabling π-π stacking interactions absent in the target molecule. This structural feature is critical for targeting serotonin receptors or kinase enzymes .
Physicochemical Properties
- Solubility : The Boc group in all compounds enhances solubility in organic solvents. However, the ethoxy-ester (1b) is more lipophilic than the methoxy-ester (1a), as evidenced by its liquid state .
- Spectral Data: The conjugated system in 1a results in a distinct $ ^1H $ NMR signal at δ 5.84 ppm (=CH), absent in non-conjugated analogs like the fluorinated or aminomethyl derivatives .
Biological Activity
Tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an azetidine ring, a pyrrolidinone moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C₁₂H₂₁N₃O₃
- Molecular Weight : 255.31 g/mol
- CAS Number : 2138423-52-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate these targets, leading to various physiological effects. For instance, it has been investigated for its potential as an inhibitor of polyketide synthase (Pks13), which is crucial for the survival of Mycobacterium tuberculosis.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated that derivatives of azetidine amides, including this compound, exhibited significant growth inhibition with minimal inhibitory concentrations (MIC) below 1 μM. These findings suggest that the compound may serve as a promising lead in the development of new anti-tuberculosis agents .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for various enzymes involved in metabolic pathways. For example, its structural analogs have been studied for their ability to inhibit Pks13, which is essential for mycobacterial cell wall synthesis. The binding interactions were confirmed through structural biology techniques, demonstrating direct binding to the enzyme's active site .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Pks13 Inhibition | Identified azetidine derivatives with improved MIC potency against M. tuberculosis | Suggests potential for new tuberculosis therapies |
| Structure-Activity Relationship (SAR) | Variations in azetidine structure correlated with changes in enzyme inhibition efficiency | Highlights importance of structural modifications in drug design |
| In Vivo Efficacy | Animal models showed significant reduction in bacterial load when treated with azetidine analogs | Supports further development of these compounds as therapeutic agents |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the azetidine ring followed by the introduction of functional groups necessary for biological activity. Advanced purification techniques such as chromatography are often employed to ensure high purity levels suitable for biological testing .
Q & A
Basic: What are the standard synthetic routes for tert-butyl 3-(3-amino-2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, and what critical reaction conditions must be controlled?
Answer:
The synthesis typically involves multi-step reactions starting from tert-butyl azetidine-1-carboxylate derivatives. A key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, is functionalized via nucleophilic substitution or condensation with 3-amino-2-oxopyrrolidine. Critical conditions include:
- Temperature control (e.g., maintaining 0–20°C during coupling reactions to avoid side products) .
- Solvent selection (polar aprotic solvents like DMF or dichloromethane for optimal reactivity) .
- Catalysts/bases (e.g., triethylamine or DMAP to facilitate amide bond formation) .
- Protection/deprotection steps (e.g., using tert-butyloxycarbonyl (Boc) groups to preserve amine functionality) .
A representative pathway involves halogenation of tert-butyl 3-oxoazetidine-1-carboxylate, followed by nucleophilic attack by 3-amino-2-oxopyrrolidine under basic conditions .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Answer:
Structural elucidation relies on:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–4.0 ppm (azetidine and pyrrolidinone protons) .
- ¹³C NMR : Signals for carbonyl groups (C=O) at ~170–175 ppm and Boc carbons at ~80 ppm .
- Mass spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula C₁₄H₂₃N₃O₃ (calculated m/z 298.17) .
- X-ray crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond angles (e.g., azetidine ring puckering) .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer: Contradictions (e.g., unexpected coupling constants or missing signals) are addressed via:
- 2D NMR techniques (COSY, HSQC, HMBC) to map proton-proton and carbon-proton correlations .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous spatial arrangement .
- Isotopic labeling : Deuterated analogs clarify exchangeable protons (e.g., NH in pyrrolidinone) .
- Computational modeling : DFT calculations predict NMR shifts and compare with experimental data .
Advanced: How does this compound interact with biological targets, and what methodological approaches are used to study these interactions?
Answer: The azetidine-pyrrolidinone scaffold targets enzymes (e.g., proteases) and receptors (e.g., GPCRs). Methodologies include:
- Molecular docking : Simulations predict binding affinity to targets like trypsin-like proteases .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values for enzyme inhibition) .
- In vitro assays :
- Fluorescence polarization measures competitive displacement of labeled ligands .
- Enzyme activity assays (e.g., colorimetric detection of protease inhibition) .
- Metabolic stability studies : LC-MS tracks compound degradation in hepatic microsomes .
Basic: What are the common applications of this compound in medicinal chemistry research?
Answer: The compound serves as:
- A protease inhibitor precursor : Modulates enzymes involved in blood coagulation or viral entry .
- A neuropharmacology probe : Azetidine rings mimic bioactive conformations in neuromodulators .
- A building block for peptidomimetics : Replaces peptide bonds to enhance metabolic stability .
Advanced: What challenges arise in optimizing reaction yields for multi-step syntheses of this compound?
Answer: Key challenges include:
- Low regioselectivity in azetidine functionalization, addressed via bulky directing groups .
- Epimerization risks during coupling steps, mitigated by low-temperature reactions (<10°C) .
- Byproduct formation (e.g., over-oxidation of pyrrolidinone), controlled by stoichiometric reagent use .
- Scale-up inefficiencies : Continuous flow reactors improve mixing and heat transfer in industrial settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
